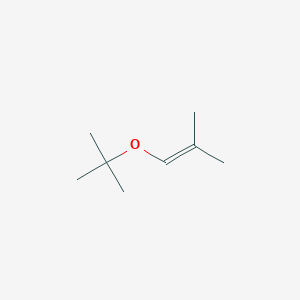

1-(tert-Butoxy)-2-methylprop-1-ene

Description

1-(tert-Butoxy)-2-methylprop-1-ene is an enol ether characterized by a tert-butoxy group (-OC(CH₃)₃) attached to the first carbon of a propene chain, with a methyl group (-CH₃) on the second carbon. Its structure confers steric bulk and chemical stability due to the tert-butoxy group, making it a candidate for applications in organic synthesis, such as acting as a protected intermediate or a stabilizing moiety in reactive systems.

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxy]prop-1-ene |

InChI |

InChI=1S/C8H16O/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |

InChI Key |

BLBYJAUIAQVNLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=COC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of isobutene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the isobutene molecule.

Industrial Production Methods

In industrial settings, the production of 1-(tert-Butoxy)-2-methylprop-1-ene often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tert-butoxyacetone.

Reduction: Reduction reactions can convert it into tert-butyl alcohol and isobutene.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically require strong acids or bases, depending on the desired product.

Major Products Formed

Oxidation: tert-Butoxyacetone

Reduction: tert-Butyl alcohol and isobutene

Substitution: Various substituted isobutene derivatives

Scientific Research Applications

1-(tert-Butoxy)-2-methylprop-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-methylprop-1-ene involves its reactivity with various chemical reagents. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with molecular targets and pathways, facilitating the synthesis of desired products .

Comparison with Similar Compounds

Table 1: Key Features of tert-Butoxy-Containing Compounds

Key Observations:

Functional Group Influence: The enol ether (target compound) is more electron-rich and reactive toward electrophiles compared to the alcohol (1-tert-butoxypropan-2-ol), which may undergo oxidation or esterification . In PharmaBlock compounds (), the tert-butoxycarbonyl (Boc) group serves as a protective group for amines, highlighting the tert-butoxy moiety’s role in steric protection and stability under acidic conditions.

Toxicity and Safety: 1-tert-Butoxypropan-2-ol is classified as a rodent carcinogen by IARC, likely due to metabolic activation of its alcohol group. In contrast, enol ethers like the target compound may exhibit different toxicological profiles due to their alkene reactivity and resistance to metabolic oxidation.

Synthetic Utility :

- The tert-butoxy group in the target compound could enhance thermal stability in polymerization or cycloaddition reactions, similar to its use in PharmaBlock’s pyrrolidine derivatives for drug discovery.

Stability and Reactivity Trends

- Thermal Stability: The bulky tert-butoxy group in the target compound likely reduces polymerization tendencies compared to simpler enol ethers (e.g., methyl vinyl ether). This property aligns with Boc-protected amines in , which resist degradation under basic conditions.

- Acid Sensitivity: Unlike Boc-protected amines (stable under basic conditions but cleaved by acids), the enol ether’s reactivity may favor acid-catalyzed hydrolysis, forming ketones or alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.